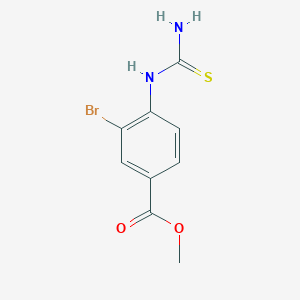![molecular formula C11H10F3NO2 B2423218 2-メチル-N-[4-(トリフルオロメチル)フェニル]オキシラン-2-カルボキサミド CAS No. 338956-09-5](/img/structure/B2423218.png)
2-メチル-N-[4-(トリフルオロメチル)フェニル]オキシラン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide is a synthetic compound known for its unique chemical structure, which includes a trifluoromethyl group
科学的研究の応用
2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
作用機序
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide typically involves the reaction of 2-methyl-2-oxirane carboxylic acid with 4-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to open the oxirane ring.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
類似化合物との比較
- 2-methyl-N-[3-(trifluoromethyl)phenyl]oxirane-2-carboxamide
- 2-methyl-N-[4-(difluoromethyl)phenyl]oxirane-2-carboxamide
- 2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxylate
Uniqueness: 2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of the oxirane ring also adds to its distinctiveness, providing a reactive site for various chemical transformations .
特性
IUPAC Name |
2-methyl-N-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-10(6-17-10)9(16)15-8-4-2-7(3-5-8)11(12,13)14/h2-5H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENCNLXZXGEACL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2423135.png)



![6-chloro-N-methyl-N-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2423141.png)



![N-(3,4-dichlorophenyl)-2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2423148.png)


![4,4-Dimethyl-3-oxo-2-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}pentanenitrile](/img/structure/B2423152.png)


